5-Bromo-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
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Overview
Description
5-Bromo-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is a heterocyclic compound that contains a benzothiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione typically involves the bromination of 2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione. The reaction is carried out using bromine or a bromine source under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control the reaction parameters. The use of continuous flow reactors can enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives .
Scientific Research Applications
5-Bromo-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methylthiazole
- 7-bromo-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
- ®-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole
Uniqueness
5-Bromo-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is unique due to its specific substitution pattern and the presence of the benzothiazole ring system. This structural uniqueness contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C8H6BrNO3S |
---|---|
Molecular Weight |
276.11 g/mol |
IUPAC Name |
5-bromo-2-methyl-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C8H6BrNO3S/c1-10-8(11)6-4-5(9)2-3-7(6)14(10,12)13/h2-4H,1H3 |
InChI Key |
PHTGMTLYRGHLKO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(S1(=O)=O)C=CC(=C2)Br |
Origin of Product |
United States |
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